![molecular formula C8H5F3N2 B1326236 4-(Trifluoromethyl)-1H-indazole CAS No. 1000339-98-9](/img/structure/B1326236.png)
4-(Trifluoromethyl)-1H-indazole
Overview
Description
Trifluoromethylated compounds, such as “4-(Trifluoromethyl)-1H-indazole”, are often used in medicinal chemistry due to their unique physicochemical properties . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of reagents and catalysts . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring substituted with a trifluoromethyl group . The trifluoromethyl group is known for its unique physicochemical properties, including a high electronegativity .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For instance, the substitution of a methyl group by a trifluoromethyl group is frequently used in medicinal chemistry .Physical And Chemical Properties Analysis
Trifluoromethylated compounds are known for their unique physicochemical properties. These properties are often derived from the unique characteristics of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity .Scientific Research Applications
Structural Analysis and Molecular Interactions
4-(Trifluoromethyl)-1H-indazole and its derivatives have been extensively studied for their structural properties and molecular interactions. Teichert et al. (2007) investigated the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, using X-ray crystallography and magnetic resonance spectroscopy. Their study revealed these compounds as 1H-tautomers and discussed their supramolecular interactions and crystal formation in the context of hydrogen bonds and aromatic interactions (Teichert et al., 2007).
Synthesis and Biological Activity
In the realm of synthetic chemistry and biological applications, Yakaiah et al. (2008) synthesized novel pyrimidine and annulated pyrimidine fused indazole derivatives, including 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile. These compounds were evaluated for their antimicrobial activity, showing significant activity against various bacterial and fungal species (Yakaiah et al., 2008).
Supramolecular Chemistry and Click Chemistry
1,2,3-Triazoles, closely related to indazoles, are significant in supramolecular chemistry. Schulze and Schubert (2014) highlighted the diverse supramolecular interactions of 1,2,3-triazoles, enabled by their nitrogen-rich structure. This research has implications for the application of indazole derivatives in various fields, including catalysis and photochemistry (Schulze & Schubert, 2014).
Pharmaceutical and Medicinal Applications
Gaikwad et al. (2015) reviewed the synthesis of indazole motifs, including 1H and 2H-indazoles, which are recognized for their anti-hypertensive and anti-cancer properties. This study underscores the importance of indazole derivatives in developing pharmaceuticals with various biological activities (Gaikwad et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(trifluoromethyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWIWQGNCLKDJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646703 | |
Record name | 4-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000339-98-9 | |
Record name | 4-(Trifluoromethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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